molecular formula C13H18FNO B12073547 [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol

Cat. No.: B12073547
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-AMGKYWFPSA-N
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Description

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol is a chemical compound with a complex structure that includes a fluorinated phenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol involves its interaction with specific molecular targets. The fluorinated phenyl group and piperidine ring allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol: shares similarities with other fluorinated piperidine derivatives.

    Fluorinated Phenyl Compounds: Compounds with a fluorinated phenyl group often exhibit unique chemical and biological properties due to the presence of the fluorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorinated phenyl group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

[(3S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1

InChI Key

CXRHUYYZISIIMT-AMGKYWFPSA-N

Isomeric SMILES

CN1CCC([C@@H](C1)CO)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

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